molecular formula C11H14N4O3S B6773331 N-[4-(3-ethyl-4-oxoimidazolidine-1-carbonyl)-1,3-thiazol-2-yl]acetamide

N-[4-(3-ethyl-4-oxoimidazolidine-1-carbonyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B6773331
M. Wt: 282.32 g/mol
InChI Key: RMLAXRQWLRZCTB-UHFFFAOYSA-N
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Description

N-[4-(3-ethyl-4-oxoimidazolidine-1-carbonyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features both imidazolidine and thiazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related fields.

Properties

IUPAC Name

N-[4-(3-ethyl-4-oxoimidazolidine-1-carbonyl)-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-3-14-6-15(4-9(14)17)10(18)8-5-19-11(13-8)12-7(2)16/h5H,3-4,6H2,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLAXRQWLRZCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CN(CC1=O)C(=O)C2=CSC(=N2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-ethyl-4-oxoimidazolidine-1-carbonyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the imidazolidine and thiazole intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazolidine ring can be formed through the reaction of ethylamine with a suitable carbonyl compound, followed by oxidation to introduce the oxo group. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and solvents are selected to optimize the reaction efficiency and to minimize by-products. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-ethyl-4-oxoimidazolidine-1-carbonyl)-1,3-thiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or carboxyl groups, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

N-[4-(3-ethyl-4-oxoimidazolidine-1-carbonyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.

    Medicine: The compound’s potential therapeutic properties are explored in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(3-ethyl-4-oxoimidazolidine-1-carbonyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidine and thiazole derivatives, such as:

  • N-(2-thiazolyl)acetamide
  • 4-oxoimidazolidine-1-carboxyl derivatives
  • Thiazolidine-2,4-dione derivatives

Uniqueness

N-[4-(3-ethyl-4-oxoimidazolidine-1-carbonyl)-1,3-thiazol-2-yl]acetamide is unique due to its combined imidazolidine and thiazole structures, which confer distinct chemical and biological properties

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